molecular formula C7H6O2S2 B1401080 4,6-Dihydrothieno[3,4-b]thiophene-2-carboxylic acid CAS No. 7712-05-2

4,6-Dihydrothieno[3,4-b]thiophene-2-carboxylic acid

Cat. No. B1401080
CAS RN: 7712-05-2
M. Wt: 186.3 g/mol
InChI Key: RBINIIIGSUWMLQ-UHFFFAOYSA-N
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Description

4,6-Dihydrothieno[3,4-b]thiophene-2-carboxylic acid is an organic compound with the molecular formula C7H6O2S2 . It is used for research purposes and in the synthesis of organic electroluminescent (EL) and solar cell materials .


Molecular Structure Analysis

The molecular structure of 4,6-Dihydrothieno[3,4-b]thiophene-2-carboxylic acid consists of a thiophene ring fused with a carboxylic acid group . The molecular weight of the compound is 186.26 g/mol .


Physical And Chemical Properties Analysis

4,6-Dihydrothieno[3,4-b]thiophene-2-carboxylic acid is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Synthesis and Chemical Properties

  • Facile Synthesis as Precursors : A key aspect of 4,6-dihydrothieno[3,4-b]thiophene derivatives is their use as precursors in chemical synthesis. They have been synthesized in a facile manner for use as stable precursors of o-dimethylene thiophene, particularly in cycloaddition reactions (Tso, Tsay, & Li, 1995), (Tso, Tsay, & Li, 1996).

  • Synthetic Equivalent for Dimethylenethiophene : Research has shown that 4,6-dihydrothieno[3,4-b]thiophene 5,5-dioxides can serve as a useful synthetic equivalent of 2,3-dihydro-2,3-dimethylenethiophene. These compounds can easily be alkylated and lose SO2 upon heating (Chou & Tsai, 1991).

Applications in Electronics and Material Science

  • Organic Semiconductor Development : Protonated 3,4-ethylene dioxythiophene moieties have been used to create organic semiconductors. A specific compound, 2,5-bis(5-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene, was designed and synthesized for this purpose. It exhibited significant electrical conductivity and broad absorption in the near-infrared range, indicating potential for electronic applications (Yin et al., 2022).

  • Supramolecular Liquid-Crystalline Complexes : Novel supramolecular liquid-crystalline complexes have been derived from variants of 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylic acid. These complexes show potential in the field of material science for their unique properties, such as intermolecular hydrogen bonding (Tso et al., 1998).

Optical and Conductive Properties

  • Photoluminescence and Fluorescence : The optical properties of 2-functionally substituted thieno[3,2-c]quinolines, including those derived from 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate, have been studied. These compounds exhibit moderate to high fluorescence quantum yields, indicating potential applications in areas like dye synthesis and invisible ink technologies (Bogza et al., 2018).

  • Electron Acceptors for Conductive Complexes : Novel electron acceptors based on 4,6-dihydrothieno[3,4-b]thiophene derivatives have been synthesized. These compounds, in complex with various electron donors, exhibit high electrical conductivities, making them suitable for use in conductive materials (Yui et al., 1989).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust and contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .

properties

IUPAC Name

4,6-dihydrothieno[3,4-b]thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O2S2/c8-7(9)5-1-4-2-10-3-6(4)11-5/h1H,2-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBINIIIGSUWMLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CS1)SC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40736452
Record name 4,6-Dihydrothieno[3,4-b]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40736452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dihydrothieno[3,4-b]thiophene-2-carboxylic acid

CAS RN

7712-05-2
Record name 4,6-Dihydrothieno[3,4-b]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40736452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-Dihydrothieno[3,4-b]thiophene-2-carboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
Y Liang, D Feng, Y Wu, ST Tsai, G Li… - Journal of the …, 2009 - ACS Publications
This paper describes synthesis and photovoltaic studies of a series of new semiconducting polymers with alternating thieno[3,4-b]thiophene and benzodithiophene units. The physical …
Number of citations: 641 pubs.acs.org
F Varlıoğlu - 2017 - open.metu.edu.tr
Thienothiophene based moities are widely investigated for organic solar cell applications. In this study, after synthesizing 2-ethylhexyl 4,6-dibromothieno [3,4-b]thiophene-2-carboxylate …
Number of citations: 2 open.metu.edu.tr
Y Liang - 2009 - search.proquest.com
A series of novel semiconducting polymers based on thieno [3, 4-b] thiophene has been developed for photovoltaic application. Through controlling the structural and electronic …
Number of citations: 0 search.proquest.com
W Li, W You, K Müllen, JR Reynolds… - … Polymers: A Practical …, 2013 - books.google.com
Donor–acceptor (D–A) alternating copolymers have significantly contributed to the performance improvement of key organic electronic applications, such as efficiency of bulk-…
Number of citations: 6 books.google.com
P Subramanian - 2013 - search.proquest.com
Thiophene-containing liquid crystals (LCs) often exhibit attractive physical characteristics for use as ferroelectric materials, which offer several advantages for display applications. In …
Number of citations: 1 search.proquest.com

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